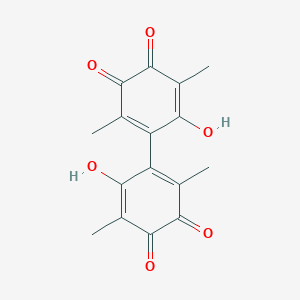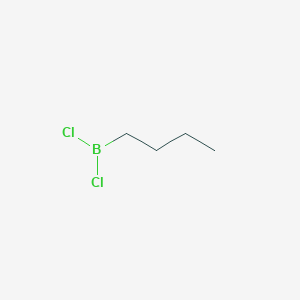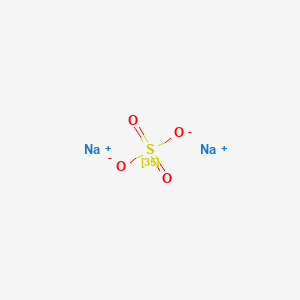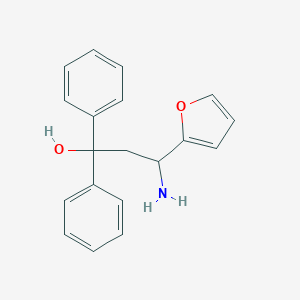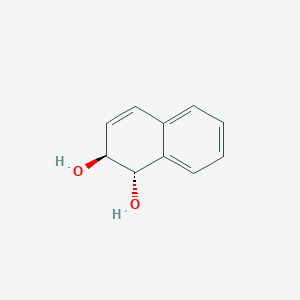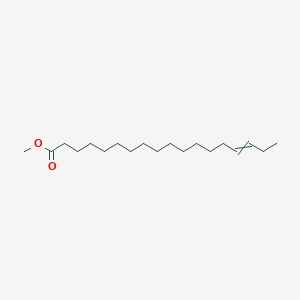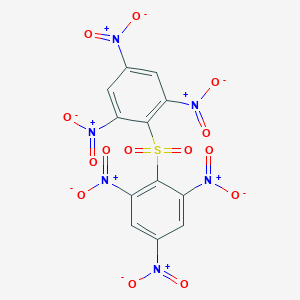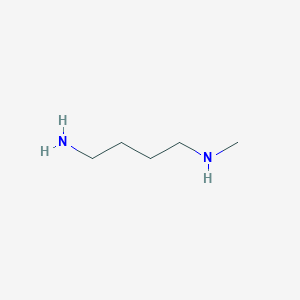
N-甲基腐胺
描述
N-Methylputrescine is a naturally occurring polyamine derivative that plays a crucial role in the biosynthesis of alkaloids, particularly nicotine and tropane alkaloids. It is formed by the methylation of putrescine, a process catalyzed by the enzyme putrescine N-methyltransferase. This compound is significant in plant secondary metabolism and is involved in various physiological processes.
科学研究应用
N-Methylputrescine has several scientific research applications across various fields:
Chemistry:
Alkaloid Biosynthesis: It is a key intermediate in the biosynthesis of nicotine and tropane alkaloids, which are important for studying plant secondary metabolism.
Biology:
Plant Defense Mechanisms: N-Methylputrescine and its derivatives play a role in plant defense against herbivores and pathogens.
Medicine:
Pharmaceuticals: Tropane alkaloids derived from N-Methylputrescine are used in the production of drugs such as atropine and scopolamine.
Industry:
作用机制
Target of Action
N-Methylputrescine (NMP) primarily acts as a methyl donor in various biochemical pathways. Its key target is Putrescine N-methyltransferase (PMT) , an enzyme found in plants. PMT transfers a methyl group from S-adenosylmethionine (SAM) to putrescine, resulting in the formation of N-methylputrescine (Figure 1) .
Mode of Action
PMT catalyzes the methylation of putrescine, a diamine, to produce N-methylputrescine. This methylation step is crucial for the subsequent biosynthesis of nicotine, tropane alkaloids (such as atropine, scopolamine, and cocaine), and calystegines. Calystegines are polyhydroxyl alkaloids with potent glycosidase inhibitory activity .
Biochemical Pathways
The biosynthesis of nicotine and tropane-derived alkaloids involves PMT-mediated methylation. Putrescine, derived from ornithine, undergoes three consecutive reactions catalyzed by different enzymes: ornithine decarboxylase (ODC), PMT, and N-methylputrescine oxidase (MPO). These reactions lead to the formation of a five-member pyrrolidine ring, which is a common structural motif in these alkaloids .
Action Environment
Environmental factors, such as light, temperature, and nutrient availability, influence PMT activity and alkaloid production. For instance, tobacco plants exposed to stress conditions may alter their alkaloid profiles .
生化分析
Biochemical Properties
N-Methylputrescine interacts with several enzymes and proteins in biochemical reactions. It is the substrate for the enzyme N-methylputrescine oxidase (MPO), which belongs to the copper-containing amine oxidase superfamily . MPO preferentially oxidizes N-methylated amines . The interaction between N-Methylputrescine and these enzymes is crucial for the biosynthesis of alkaloids such as nicotine .
Cellular Effects
In the context of cellular processes, N-Methylputrescine plays a significant role in the biosynthesis of nicotine in tobacco plants . It influences cell function by participating in the nicotine biosynthesis pathway, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Methylputrescine involves its conversion to a pyrrolidine ring, a key structure in alkaloids . This process is catalyzed by PMT and MPO . The binding interactions of N-Methylputrescine with these enzymes, and the subsequent enzyme activation, lead to changes in gene expression and the production of alkaloids .
Metabolic Pathways
N-Methylputrescine is involved in the metabolic pathways of alkaloid biosynthesis . It interacts with enzymes such as PMT and MPO . These interactions can influence metabolic flux and metabolite levels, contributing to the production of alkaloids .
Subcellular Localization
N-Methylputrescine oxidase, the enzyme that acts on N-Methylputrescine, is localized in the peroxisomes This suggests that N-Methylputrescine may also be present in these subcellular compartments
准备方法
Synthetic Routes and Reaction Conditions: N-Methylputrescine is synthesized from putrescine through a methylation reaction. The enzyme putrescine N-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to putrescine, resulting in the formation of N-Methylputrescine . This reaction typically occurs under physiological conditions in the cytoplasm of plant cells.
Industrial Production Methods: Industrial production of N-Methylputrescine involves the cultivation of plants that naturally produce this compound, such as tobacco (Nicotiana tabacum). Genetic engineering techniques have been employed to overexpress the putrescine N-methyltransferase gene in these plants, leading to increased yields of N-Methylputrescine . Additionally, root cultures of transformed plants have been used to produce this compound in controlled environments .
化学反应分析
Types of Reactions: N-Methylputrescine undergoes several types of chemical reactions, including oxidation, cyclization, and condensation. The primary reaction is its oxidation by N-Methylputrescine oxidase, which converts it into 4-methylaminobutanal. This intermediate then spontaneously cyclizes to form the N-methyl-Δ1-pyrrolinium cation .
Common Reagents and Conditions:
Oxidation: Catalyzed by N-Methylputrescine oxidase, typically in the presence of oxygen.
Cyclization: Occurs spontaneously under physiological conditions.
Condensation: The N-methyl-Δ1-pyrrolinium cation condenses with nicotinic acid-derived metabolites to form nicotine precursors.
Major Products:
4-Methylaminobutanal: Formed by the oxidation of N-Methylputrescine.
N-Methyl-Δ1-pyrrolinium Cation: Formed by the cyclization of 4-methylaminobutanal.
Nicotine Precursors: Formed by the condensation of the N-methyl-Δ1-pyrrolinium cation with nicotinic acid-derived metabolites.
相似化合物的比较
N-Methylputrescine is similar to other polyamine derivatives involved in alkaloid biosynthesis, such as:
Putrescine: The precursor of N-Methylputrescine, involved in polyamine metabolism.
Cadaverine: Another diamine involved in polyamine metabolism.
Spermidine: A polyamine that shares a similar biosynthetic pathway with putrescine.
Uniqueness: N-Methylputrescine is unique due to its specific role in the biosynthesis of nicotine and tropane alkaloids. Unlike putrescine and cadaverine, which are more broadly involved in polyamine metabolism, N-Methylputrescine is specifically methylated and oxidized to form key intermediates in the production of these alkaloids .
属性
IUPAC Name |
N'-methylbutane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIVMBYMDISYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310169 | |
| Record name | N1-Methyl-1,4-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Methylputrescine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14475-60-6 | |
| Record name | N1-Methyl-1,4-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14475-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Butanediamine, N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-Methyl-1,4-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-aminobutyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-1,4-DIAMINOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y53JBS3498 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Methylputrescine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of N-methylputrescine?
A: N-methylputrescine serves as a key intermediate in the biosynthesis of pyrrolidine and tropane alkaloids. [, , , , , , ] These alkaloids exhibit a range of pharmacological activities, including anticholinergic, anesthetic, and stimulant effects, making them valuable for medicinal purposes. [, ]
Q2: How is N-methylputrescine synthesized in plants?
A: The biosynthesis of N-methylputrescine involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the diamine putrescine. This reaction is catalyzed by the enzyme putrescine N-methyltransferase (PMT). [, , , , ]
Q3: Which enzymes are involved in the metabolism of N-methylputrescine?
A: Beyond PMT, N-methylputrescine oxidase (MPO) is a key enzyme involved in the subsequent oxidation of N-methylputrescine to form the pyrroline ring found in nicotine and other alkaloids. [, , , , ]
Q4: Does the production of N-methylputrescine influence the levels of other polyamines in plants?
A: Research suggests that putrescine N-methyltransferase (PMT), the enzyme responsible for N-methylputrescine synthesis, can impact the balance of polyamines in plants. PMT effectively removes putrescine from the polyamine pool, potentially affecting the levels of other polyamines like spermidine and spermine. []
Q5: What is the molecular formula and weight of N-methylputrescine?
A: The molecular formula of N-methylputrescine is C5H14N2, and its molecular weight is 102.18 g/mol. []
Q6: Does N-methylputrescine oxidase (MPO) exhibit substrate specificity?
A: Studies have demonstrated that MPO preferentially oxidizes N-methylated amines like N-methylputrescine compared to non-N-methylated diamines, showcasing its specificity towards this key intermediate in alkaloid biosynthesis. []
Q7: Can N-methylputrescine and its analogs act as inhibitors of diamine oxidase (DAO)?
A: Research indicates that N-methylputrescine and its synthetic N-alkyl analogs can inhibit DAO activity. Specifically, N-cyclohexylcadaverine and N-benzylputrescine exhibited potent inhibition, suggesting potential applications in modulating DAO activity. []
Q8: Can manipulating N-methylputrescine biosynthesis alter alkaloid production in plants?
A: Yes, genetic engineering approaches targeting N-methylputrescine biosynthesis can significantly impact alkaloid production. Overexpressing PMT in tobacco plants led to increased levels of both hyoscyamine and scopolamine, while suppressing MPO expression in tobacco roots resulted in elevated levels of anatabine, anabasine, and anatalline. [, ]
Q9: Can exogenous application of N-methylputrescine influence alkaloid levels in plant cultures?
A: Feeding experiments using Hyoscyamus niger suspension cultures revealed that exogenous N-methylputrescine, along with other precursors like tropine and tropic acid, could enhance the production of alkaloids like hyoscyamine. []
Q10: How is N-methylputrescine typically quantified in plant tissues?
A: High-performance liquid chromatography (HPLC) is commonly employed to quantify N-methylputrescine in plant extracts. This method often involves derivatization with dansyl chloride, followed by separation and detection of the fluorescent derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)
